5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine
Description
Properties
Molecular Formula |
C9H11ClN4O |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
5-chloro-7-methoxy-1-propan-2-ylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C9H11ClN4O/c1-5(2)14-7-6(4-11-14)12-9(10)13-8(7)15-3/h4-5H,1-3H3 |
InChI Key |
AXRWTPGCBYRYAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)N=C(N=C2OC)Cl |
Origin of Product |
United States |
Preparation Methods
Method Overview:
- Starting materials: 4-Amino-1-methyl-3-propyl-1H-pyrazole derivatives, which are functionalized with methoxy groups at specific positions.
- Key reagents: Halogenated pyrimidines (e.g., 4-chloro derivatives), electrophiles, or β-dicarbonyl compounds.
- Reaction conditions: Typically involve refluxing in polar solvents such as ethanol or acetic acid, under microwave irradiation or conventional heating to promote cyclization.
Mechanistic Pathway:
- Nucleophilic attack of the pyrazole amino group on electrophilic centers of chloropyrimidines.
- Cyclization facilitated by the formation of the fused heterocyclic system.
- Subsequent substitution at the 5-position with isopropyl and methoxy groups.
Supporting Data:
- In a patent (CN110386936B): A method involves condensing 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate, followed by cyclization with formamidine salts, yielding heterocyclic compounds with high purity and yield (up to 90%).
Microwave-Assisted Cyclization and Substitution
Recent advances leverage microwave irradiation to enhance reaction efficiency and regioselectivity.
Method Highlights:
- Reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with aldehydes or malononitrile derivatives under microwave conditions.
- Reaction conditions: Typically at 120°C for 20 minutes, leading to rapid formation of pyrazolopyrimidine derivatives with high yields (up to 95%).
Mechanism:
- Oxidative coupling and cyclization facilitated by microwave energy.
- Formation of the fused heterocycle with regioselectivity favoring substitution at the 7-position, as confirmed by NMR and X-ray diffraction.
Research Evidence:
- The synthesis of 5-substituted pyrazolo[4,3-d]pyrimidines has been achieved via oxidative coupling of pyrazole derivatives with aldehydes, with subsequent cyclization producing the target compounds efficiently.
Functionalization of Pyrazolopyrimidine Intermediates
Another approach involves functionalizing pre-formed heterocycles through substitution reactions at specific positions.
Method Details:
- Starting materials: Pyrazolopyrimidine cores with reactive groups at the 1- or 7-positions.
- Reagents: Isopropyl halides, methoxy reagents, or other alkylating agents.
- Reaction conditions: Use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.
Example:
- Alkylation at the 1-position with isopropyl halides to introduce the isopropyl group.
- Methoxylation at the 7-position via nucleophilic substitution or methylation reagents.
Supporting Data:
- In literature, methylation and alkylation of heterocyclic compounds under basic conditions have yielded similar derivatives with high regioselectivity.
Key Data Tables
| Preparation Method | Starting Materials | Reagents & Conditions | Yield (%) | Key Features |
|---|---|---|---|---|
| A: Cyclization of Pyrazole Derivatives | Pyrazole amino derivatives + chloropyrimidines | Reflux in ethanol or acetic acid | 80–90 | High yield, regioselectivity, microwave-assisted options |
| B: Microwave-Assisted Coupling | Pyrazole derivatives + aldehydes/malononitrile | Microwave at 120°C, 20 min | 85–95 | Rapid, high-yield, regioselective formation of 7-substituted derivatives |
| C: Functional Group Substitution | Pre-formed heterocycles | Alkyl halides + bases in DMSO/DMF | 75–88 | Alkylation at 1- or 7-positions, high regioselectivity |
Final Remarks
The synthesis of 5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine is primarily achieved through cyclization of pyrazole precursors with chloropyrimidines, optimized via microwave-assisted techniques for enhanced regioselectivity and efficiency. Functionalization strategies further refine the compound's substitution pattern, making these methods suitable for medicinal chemistry applications, especially in kinase inhibition research.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Mechanism of Action
The mechanism of action of 5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins required for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Pyrazolo[4,3-d]pyrimidines
Key Observations :
Key Findings :
- The absence of an NH group in the target compound correlates with reduced Abl kinase inhibition compared to 5-amino analogs, as NH is critical for hydrogen bonding with kinase active sites .
- N1-methyl derivatives () show potent cytotoxicity (<1 μM) due to tubulin inhibition, highlighting the impact of alkylation at position 1 .
Physicochemical Properties
Lipophilicity (log kw) and membrane permeability are critical for bioavailability. Data from RP-HPLC and IAM chromatography () suggest:
Biological Activity
5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from a variety of research findings.
Chemical Structure and Properties
This compound belongs to the pyrazolo[4,3-d]pyrimidine class of compounds. The presence of chlorine and methoxy groups at specific positions contributes to its biological activity.
Anti-inflammatory Properties
Research indicates that pyrazolo[4,3-d]pyrimidines exhibit notable anti-inflammatory effects. In vitro studies demonstrate that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Specifically, studies have shown that derivatives of pyrazolo[4,3-d]pyrimidine can suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table 1: COX-2 Inhibition Activity of Pyrazolo[4,3-d]pyrimidines
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 and MDA-MB-231. The compound's mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways associated with cancer cell proliferation .
Table 2: Anticancer Efficacy Against Breast Cancer Cell Lines
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammatory pathways (e.g., COX enzymes), thereby reducing the production of pro-inflammatory mediators.
- Induction of Apoptosis : Studies have indicated that this compound can activate apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : It may interfere with critical signaling pathways involved in cell survival and proliferation, particularly in cancerous cells.
Case Study 1: Anti-inflammatory Effects in Animal Models
In a study involving carrageenan-induced paw edema in rats, the administration of pyrazolo[4,3-d]pyrimidine derivatives resulted in a significant reduction in edema compared to controls. This suggests potent anti-inflammatory properties that could be harnessed for therapeutic applications .
Case Study 2: Anticancer Efficacy in Xenograft Models
In xenograft mouse models for breast cancer, treatment with this compound led to a marked decrease in tumor size without significant toxicity observed in liver function tests. This highlights its potential as a safe therapeutic agent for cancer treatment .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine?
Answer:
The synthesis of pyrazolo[4,3-d]pyrimidine derivatives typically involves cyclocondensation of aminopyrazole precursors with electrophilic reagents. For example, a sealed-tube reaction (120°C, 2 h) between 4-aminopyrazole-3-carbonitrile, ammonium acetate, and an imidate hydrochloride (e.g., ethyl 5-methylfuran-2-carboximidate) yields the core scaffold . For the target compound, substitution at the 1-position (isopropyl) and 7-position (methoxy) would require tailored precursors. Post-synthetic modifications, such as alkylation with isopropyl chloride under basic conditions (K₂CO₃, acetonitrile/DMF), can introduce the isopropyl group . Key steps include:
- Cyclization: High-temperature sealing to promote heterocycle formation.
- Purification: Use of preparative TLC (e.g., CHCl₃/MeOH 9:1) or recrystallization.
- Yield optimization: Adjusting stoichiometry (e.g., 1:1.5 molar ratio of precursor to alkylating agent).
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Structural confirmation relies on a combination of spectroscopic and elemental analyses:
- ¹H/¹³C NMR: Detect substituent environments (e.g., isopropyl CH₃ at δ ~1.2 ppm, methoxy at δ ~3.8 ppm) and aromatic protons (pyrimidine protons at δ 8.0–9.0 ppm) .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₂ClN₄O, calculated m/z 239.06).
- Elemental Analysis: Validate C, H, N, and Cl content (e.g., ±0.3% deviation from theoretical values) .
- X-ray Crystallography: Resolve ambiguities in regiochemistry using SHELX software for refinement .
Basic: What biological targets or activities are associated with pyrazolo[4,3-d]pyrimidine derivatives?
Answer:
Pyrazolo[4,3-d]pyrimidines are investigated as kinase inhibitors, phosphodiesterase (PDE) modulators, and anticancer agents. For example:
- PDE5 Inhibition: Analogues with sulfonyl groups (e.g., 5-(5-chlorosulfonylphenyl) derivatives) show nanomolar IC₅₀ values .
- Antiproliferative Activity: Substitutions at the 5-position (e.g., halogens, aryl groups) enhance cytotoxicity against cancer cell lines .
- Structural Insights: NOESY experiments reveal spatial proximity between substituents (e.g., H-3 and CH₂ protons in benzyl derivatives), aiding SAR studies .
Advanced: How can computational modeling guide the structural optimization of this compound for enhanced target binding?
Answer:
- Docking Studies: Use tools like AutoDock Vina to predict interactions with target proteins (e.g., PDE5 or kinases). Focus on the pyrimidine ring’s π-π stacking and chlorine’s hydrophobic interactions.
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups (Cl, NO₂) at the 5-position improve PDE inhibition .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues.
Advanced: How can crystallographic data resolve contradictions in NMR assignments for pyrazolo[4,3-d]pyrimidines?
Answer:
Conflicting NMR signals (e.g., ambiguous aromatic proton assignments) can arise from tautomerism or regioisomeric impurities. Strategies include:
- Single-Crystal XRD: Resolve tautomeric forms (e.g., 7-amino vs. 7-imino) using SHELXL-refined structures .
- Variable-Temperature NMR: Monitor signal coalescence to identify dynamic processes (e.g., ring puckering).
- 2D Experiments: Use HSQC and HMBC to correlate ¹H-¹³C couplings, clarifying substituent positions .
Advanced: What strategies mitigate low yields in the alkylation of pyrazolo[4,3-d]pyrimidines at the 1-position?
Answer:
- Base Selection: Replace K₂CO₃ with Cs₂CO₃ for improved solubility in acetonitrile/DMF mixtures .
- Microwave Assistance: Reduce reaction time (e.g., 30 min at 150°C) while maintaining yields >60%.
- Protecting Groups: Temporarily block reactive sites (e.g., NH at the 7-position) using Boc anhydride to prevent side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
